molecular formula C17H22F3NO3 B1532184 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine CAS No. 634464-86-1

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine

Cat. No.: B1532184
CAS No.: 634464-86-1
M. Wt: 345.36 g/mol
InChI Key: KYGBBWCXYDCSGQ-UHFFFAOYSA-N
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Description

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a trifluoromethylphenyl group and a hydroxyl group. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen atom in the piperidine ring, enhancing the compound’s stability during synthetic processes. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Mechanism of Action

Mode of Action

It’s known that this compound is derived from a c-h activation methodology developed by jin-quan yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine . This suggests that the compound may interact with its targets through a palladium-mediated carbon-carbon bond formation process.

Preparation Methods

The synthesis of 1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and continuous flow techniques.

Chemical Reactions Analysis

1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for hydroxylation, and bases for protection group introduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3NO3/c1-15(2,3)24-14(22)21-9-7-16(23,8-10-21)12-5-4-6-13(11-12)17(18,19)20/h4-6,11,23H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGBBWCXYDCSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678148
Record name tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634464-86-1
Record name tert-Butyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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